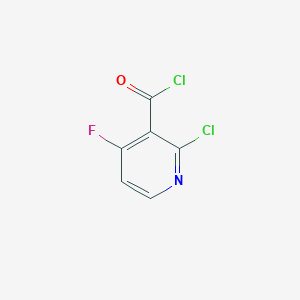
2-chloro-4-fluoropyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoropyridine-3-carbonyl chloride is an organic compound belonging to the class of halogenated pyridines. It is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a carbonyl chloride functional group. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoropyridine-3-carbonyl chloride typically involves multi-step processes starting from commercially available pyridine derivatives
-
Chlorination and Fluorination: : The initial step often involves the selective chlorination and fluorination of pyridine. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination and elemental fluorine (F₂) or other fluorinating agents for fluorination under controlled conditions.
-
Introduction of Carbonyl Chloride Group: : The carbonyl chloride group can be introduced by reacting the intermediate compound with phosgene (COCl₂) or other chlorinating agents like oxalyl chloride ((COCl)₂) under anhydrous conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition is common. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoropyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution: : The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, alcohols, and thiols. This reaction is typically facilitated by the electron-withdrawing nature of the carbonyl chloride group, which activates the ring towards nucleophilic attack.
-
Hydrolysis: : The carbonyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid derivative. This reaction can occur under aqueous conditions or in the presence of a base.
-
Reduction: : Reduction of the carbonyl chloride group can yield the corresponding aldehyde or alcohol, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide, NaOH) is used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are used in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Hydrolysis: 2-chloro-4-fluoropyridine-3-carboxylic acid.
Reduction: 2-chloro-4-fluoropyridine-3-carbaldehyde or 2-chloro-4-fluoropyridine-3-methanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoropyridine-3-carbonyl chloride has a wide range of applications in scientific research, including:
-
Chemistry: : It serves as a versatile intermediate in the synthesis of various heterocyclic compounds, agrochemicals, and pharmaceuticals
-
Biology: : The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its derivatives have been studied for their potential therapeutic effects in treating diseases such as cancer and infectious diseases.
-
Medicine: : In medicinal chemistry, it is employed in the design and synthesis of drug candidates. The presence of halogen atoms and the carbonyl chloride group can enhance the pharmacokinetic properties of the resulting compounds.
-
Industry: : It is used in the production of specialty chemicals and materials. Its derivatives can be incorporated into polymers, coatings, and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-4-fluoropyridine-3-carbonyl chloride and its derivatives depends on the specific application and target
-
Covalent Bond Formation: : The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to inhibition or modification of their activity.
-
Electrostatic Interactions: : The halogen atoms can participate in halogen bonding and other electrostatic interactions with biological targets, influencing binding affinity and specificity.
-
Hydrophobic Interactions: : The aromatic pyridine ring can engage in hydrophobic interactions with non-polar regions of proteins or cell membranes, affecting the compound’s distribution and activity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluoropyridine-3-carbonyl chloride can be compared with other halogenated pyridines and carbonyl chlorides:
2-Chloro-3-fluoropyridine: Lacks the carbonyl chloride group, resulting in different reactivity and applications.
2-Chloro-4-fluoropyridine: Similar structure but without the carbonyl chloride group, leading to variations in chemical behavior.
2-Chloro-5-fluoropyridine-3-carbonyl chloride:
The unique combination of chlorine, fluorine, and carbonyl chloride functionalities in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H2Cl2FNO |
|---|---|
Molekulargewicht |
193.99 g/mol |
IUPAC-Name |
2-chloro-4-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)3(9)1-2-10-5/h1-2H |
InChI-Schlüssel |
ZEZDZIYPRUGVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1F)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





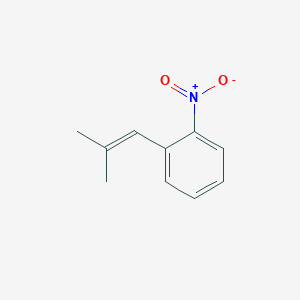
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)

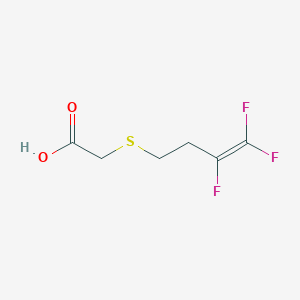
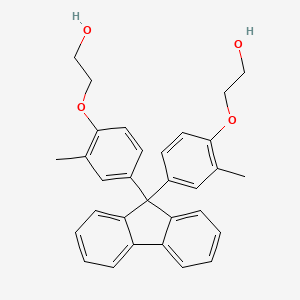
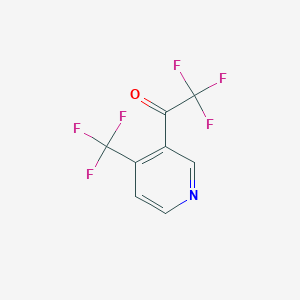


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
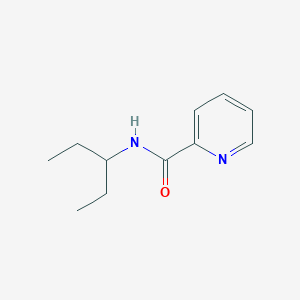
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
